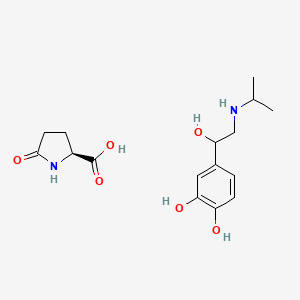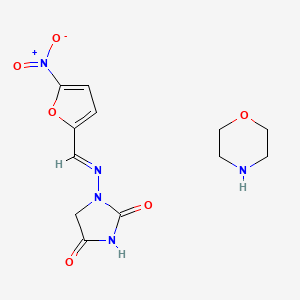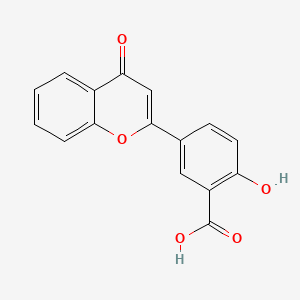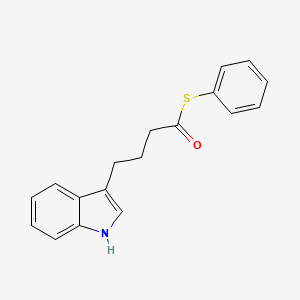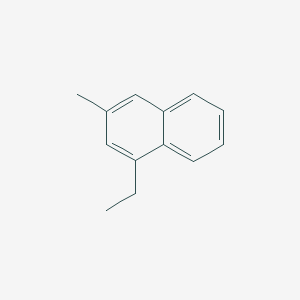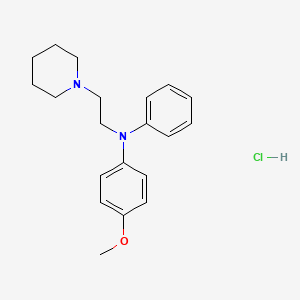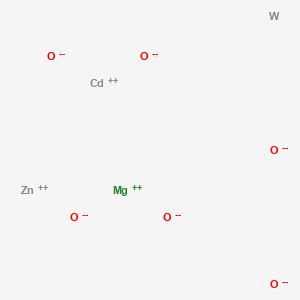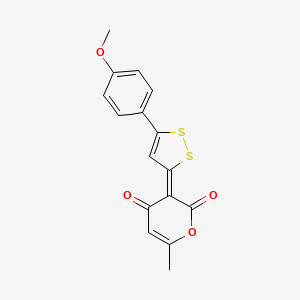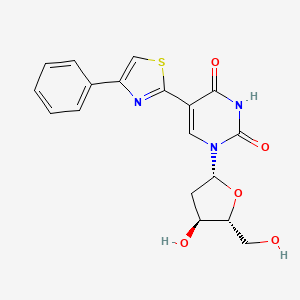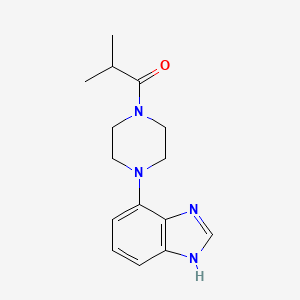
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted benzimidazoles The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction
Industrial Production Methods
Industrial production of such compounds usually involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. This may include controlled temperature, pressure, and the use of continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the piperazine ring to its oxidized form.
Reduction: Reduction of any nitro or carbonyl groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)-, like other piperazine derivatives, may have applications in:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for their potential as therapeutic agents in treating various diseases.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action for piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some piperazine derivatives are known to inhibit enzymes involved in neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Piperazine, 1-(1H-benzimidazol-2-yl)-4-(2-methyl-1-oxopropyl)-
- Piperazine, 1-(1H-benzimidazol-5-yl)-4-(2-methyl-1-oxopropyl)-
Uniqueness
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-methyl-1-oxopropyl)- is unique due to its specific substitution pattern on the benzimidazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84806-73-5 |
|---|---|
Molekularformel |
C15H20N4O |
Molekulargewicht |
272.35 g/mol |
IUPAC-Name |
1-[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C15H20N4O/c1-11(2)15(20)19-8-6-18(7-9-19)13-5-3-4-12-14(13)17-10-16-12/h3-5,10-11H,6-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MPZKTHFQUVQVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



